2-(4-Chloro-2,6-dinitroanilino)phenol
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Overview
Description
2-(4-Chloro-2,6-dinitroanilino)phenol is a chemical compound with the molecular formula C12H8ClN3O5. It is characterized by the presence of a phenol group, a chloro group, and two nitro groups attached to an aniline moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,6-dinitroanilino)phenol typically involves the nitration of 4-chloroaniline followed by a coupling reaction with phenol. The nitration process introduces nitro groups into the aromatic ring, while the coupling reaction forms the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,6-dinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2,6-dinitroanilino)phenol is utilized in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Used as a fluorescent dye for staining and tracking biomolecules in cell biology experiments.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Employed in the manufacture of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,6-dinitroanilino)phenol involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular oxidative processes. The phenol group can form hydrogen bonds and interact with various enzymes and proteins, influencing their activity. The chloro group can undergo substitution reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dinitroaniline: Similar structure but lacks the phenol group.
2,4-Dinitrophenol: Contains two nitro groups and a phenol group but lacks the chloro group.
4-Nitrophenol: Contains a single nitro group and a phenol group.
Uniqueness
2-(4-Chloro-2,6-dinitroanilino)phenol is unique due to the presence of both chloro and nitro groups on the aniline moiety, combined with a phenol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
832733-69-4 |
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Molecular Formula |
C12H8ClN3O5 |
Molecular Weight |
309.66 g/mol |
IUPAC Name |
2-(4-chloro-2,6-dinitroanilino)phenol |
InChI |
InChI=1S/C12H8ClN3O5/c13-7-5-9(15(18)19)12(10(6-7)16(20)21)14-8-3-1-2-4-11(8)17/h1-6,14,17H |
InChI Key |
CQLGNYJZEXTZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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